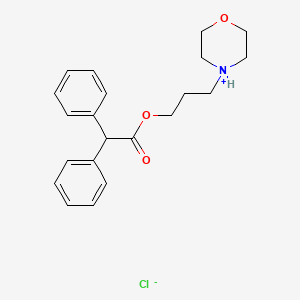
2,2-Diphenylacetic acid (3-morpholinopropyl) ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diphenylacetic acid (3-morpholinopropyl) ester hydrochloride is a chemical compound that combines the structural features of 2,2-diphenylacetic acid and 3-morpholinopropyl ester, with the addition of a hydrochloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenylacetic acid (3-morpholinopropyl) ester hydrochloride typically involves the esterification of 2,2-diphenylacetic acid with 3-morpholinopropanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as pivalic anhydride and a catalyst like a chiral acyl-transfer catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction completion. The use of automated systems for the addition of reagents and control of reaction conditions would be essential to maintain consistency and yield.
化学反応の分析
Types of Reactions
2,2-Diphenylacetic acid (3-morpholinopropyl) ester hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or morpholine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
2,2-Diphenylacetic acid (3-morpholinopropyl) ester hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor or intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Diphenylacetic acid (3-morpholinopropyl) ester hydrochloride involves its interaction with specific molecular targets and pathways. The ester moiety can undergo hydrolysis to release the active 2,2-diphenylacetic acid, which may interact with enzymes or receptors in biological systems. The morpholine ring can also contribute to the compound’s activity by enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
2,2-Diphenylacetic acid: A precursor to the ester, used in various organic synthesis reactions.
3-Morpholinopropanol: A component of the ester, used in the synthesis of pharmaceuticals and other organic compounds.
Diphenylacetic acid derivatives: Compounds with similar structural features and applications in organic synthesis and medicinal chemistry.
Uniqueness
2,2-Diphenylacetic acid (3-morpholinopropyl) ester hydrochloride is unique due to its combination of the diphenylacetic acid and morpholine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
66902-51-0 |
|---|---|
分子式 |
C21H26ClNO3 |
分子量 |
375.9 g/mol |
IUPAC名 |
3-morpholin-4-ium-4-ylpropyl 2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C21H25NO3.ClH/c23-21(25-15-7-12-22-13-16-24-17-14-22)20(18-8-3-1-4-9-18)19-10-5-2-6-11-19;/h1-6,8-11,20H,7,12-17H2;1H |
InChIキー |
WTQXHMJJMABQNJ-UHFFFAOYSA-N |
正規SMILES |
C1COCC[NH+]1CCCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


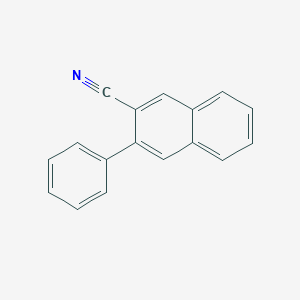
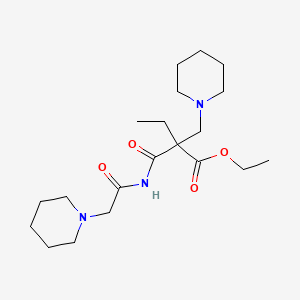
![calcium;4-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13787027.png)
![1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 5-methoxy-1-[tris(1-methylethyl)silyl]-](/img/structure/B13787032.png)
![N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B13787036.png)
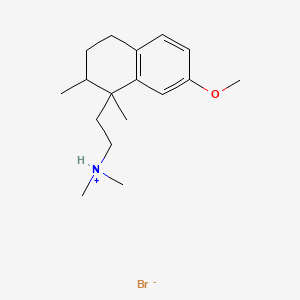

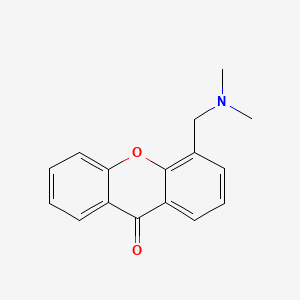
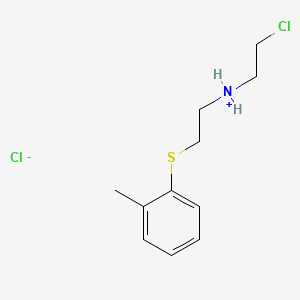
![1-[4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787066.png)

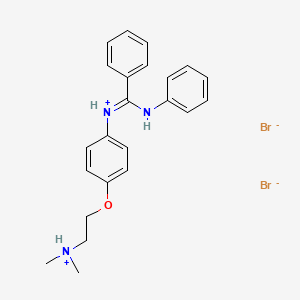
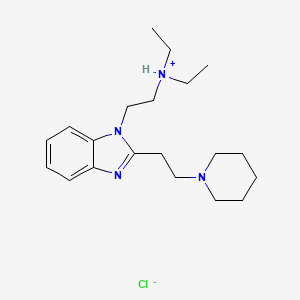
![tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate](/img/structure/B13787101.png)
